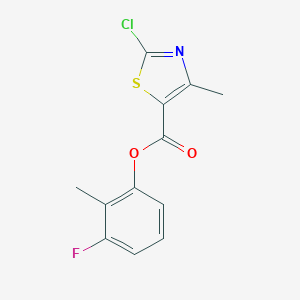![molecular formula C24H22N4O3 B287451 ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287451.png)
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate, also known as E7046, is a small molecule inhibitor that targets the colony-stimulating factor 1 receptor (CSF1R). CSF1R is a tyrosine kinase receptor that plays a crucial role in the differentiation, survival, and function of monocytes, macrophages, and osteoclasts. E7046 has shown promising results in preclinical studies as a potential treatment for various types of cancer, autoimmune diseases, and bone disorders.
Mécanisme D'action
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate exerts its pharmacological effects by selectively inhibiting the activity of CSF1R, which is expressed on the surface of macrophages, monocytes, and osteoclasts. CSF1R activation leads to the recruitment, differentiation, and survival of these cells, which play a crucial role in various physiological and pathological processes. ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate binds to the ATP-binding site of CSF1R and prevents its activation, resulting in the inhibition of downstream signaling pathways and cellular responses.
Biochemical and Physiological Effects:
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been shown to induce apoptosis and cell cycle arrest in cancer cells that are dependent on CSF1R signaling. It also reduces the number and activation of macrophages and monocytes in autoimmune diseases, leading to a decrease in inflammation and tissue damage. In bone disorders, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate inhibits osteoclast differentiation and function, resulting in a decrease in bone resorption and an increase in bone density.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has several advantages as a research tool, including its high potency and selectivity for CSF1R, its ability to inhibit the activity of CSF1R in vivo, and its favorable pharmacokinetic profile. However, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate also has some limitations, such as its relatively low solubility and stability, which may affect its efficacy and reproducibility in some experimental settings.
Orientations Futures
There are several potential future directions for the research and development of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. One direction is to investigate its efficacy in combination with other anticancer agents, such as chemotherapy and immunotherapy. Another direction is to explore its potential as a treatment for other diseases that are dependent on CSF1R signaling, such as chronic obstructive pulmonary disease and Alzheimer's disease. Additionally, further studies are needed to optimize the pharmacokinetic and pharmacodynamic properties of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate, which may improve its efficacy and safety in clinical settings.
Méthodes De Synthèse
The synthesis of ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate involves several steps, starting from readily available starting materials. The first step is the preparation of 2-methyl-6-nitro-4-(4-methylphenoxy)pyrimidine, which is then reduced to 2-methyl-6-amino-4-(4-methylphenoxy)pyrimidine. The amino group is then protected with a tert-butoxycarbonyl (Boc) group, followed by the reaction with 1-phenyl-1H-pyrazole-4-carboxylic acid to form the desired product, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate. The final step involves the deprotection of the Boc group to obtain the free amine.
Applications De Recherche Scientifique
Ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has been extensively studied in various preclinical models, including cancer, autoimmune diseases, and bone disorders. In cancer, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has shown potent antitumor activity in vitro and in vivo, especially in tumors that are dependent on CSF1R signaling, such as breast cancer, glioblastoma, and pancreatic cancer. In autoimmune diseases, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has demonstrated efficacy in reducing the number and activation of macrophages and monocytes, which play a critical role in the pathogenesis of diseases such as rheumatoid arthritis and multiple sclerosis. In bone disorders, ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate has shown potential as a treatment for osteoporosis and bone metastasis by inhibiting osteoclast differentiation and function.
Propriétés
Nom du produit |
ethyl 1-[2-methyl-6-(4-methylphenoxy)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate |
|---|---|
Formule moléculaire |
C24H22N4O3 |
Poids moléculaire |
414.5 g/mol |
Nom IUPAC |
ethyl 1-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]-5-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C24H22N4O3/c1-4-30-24(29)20-15-25-28(23(20)18-8-6-5-7-9-18)21-14-22(27-17(3)26-21)31-19-12-10-16(2)11-13-19/h5-15H,4H2,1-3H3 |
Clé InChI |
DSTQFXNXZURETJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
SMILES canonique |
CCOC(=O)C1=C(N(N=C1)C2=CC(=NC(=N2)C)OC3=CC=C(C=C3)C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)











